
t-TUCB
Descripción general
Descripción
Ácido trans-4-[4-(3-Trifluorometoxifenil)-ureido]-ciclohexiloxi-benzoico: (t-TUCB) es un potente inhibidor de la hidrolasa de epóxidos soluble (sEH). Este compuesto ha llamado la atención debido a sus propiedades antiinflamatorias y antinociceptivas. Se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del dolor neuropático y las enfermedades cardiovasculares .
Aplicaciones Científicas De Investigación
Brown Adipogenesis
Research indicates that t-TUCB plays a significant role in promoting brown adipogenesis, which is crucial for energy expenditure and combating obesity. In a study conducted on murine models, this compound was shown to significantly increase the expression of key genes involved in brown fat differentiation, including Ucp1 and Pgc-1α, as well as proteins such as UCP1 and PGC-1α, thereby enhancing mitochondrial respiration and lipid metabolism .
Key Findings:
- Increased Gene Expression: this compound treatment elevated mRNA levels of brown adipocyte markers.
- Enhanced Mitochondrial Activity: It increased oxygen consumption rates in treated cells, indicating improved mitochondrial function.
Lipid Metabolism
This compound has been shown to decrease serum triglycerides in diet-induced obese mice when delivered via mini osmotic pumps. This effect is attributed to the upregulation of lipid metabolic genes in the interscapular brown adipose tissue (iBAT), suggesting its potential utility in managing dyslipidemia associated with obesity .
Table 1: Effects of this compound on Lipid Metabolism Genes
Gene | Effect of this compound Treatment |
---|---|
Ucp1 | Increased |
Pgc-1α | Increased |
Atgl | Increased |
Hsl | Increased |
Myocardial Ischemic Injury
This compound has demonstrated cardioprotective properties against isoproterenol-induced myocardial ischemic injury in rat models. The compound significantly prevented increases in heart weight and serum biomarkers such as CK-MB and LDH, which are indicative of cardiac damage .
Key Findings:
- Reduction in Cardiac Injury Markers: Significant decreases in CK-MB and LDH levels were observed with this compound pretreatment.
- Dose-Dependent Effects: The protective effects were noted at doses of 10 and 30 mg/kg.
Liver Fibrosis
In addition to its cardiovascular benefits, this compound has been shown to alleviate liver fibrosis and portal hypertension by attenuating inflammatory responses and oxidative stress . This suggests its potential application in treating liver-related diseases.
Anti-Cancer Potential
Recent studies have explored the anti-cancer properties of this compound through its inhibition of sEH, which may lead to reduced tumor growth rates. The compound's modulation of inflammatory pathways could potentially enhance the efficacy of existing cancer therapies .
Case Study:
In vitro studies indicated that this compound reduced proliferation rates in various cancer cell lines, highlighting its potential as an adjunct therapy in oncology.
Mecanismo De Acción
El principal mecanismo de acción del ácido trans-4-[4-(3-Trifluorometoxifenil)-ureido]-ciclohexiloxi-benzoico implica la inhibición de la hidrolasa de epóxidos soluble. Esta enzima es responsable de la conversión de epóxidos en dioles, que son menos activos. Al inhibir esta enzima, el ácido trans-4-[4-(3-Trifluorometoxifenil)-ureido]-ciclohexiloxi-benzoico estabiliza los ácidos grasos epoxi bioactivos, lo que lleva a varios efectos terapéuticos como acciones antiinflamatorias y cardioprotectoras .
Análisis Bioquímico
Biochemical Properties
t-TUCB interacts with the enzyme soluble epoxide hydrolase, inhibiting its activity. This interaction stabilizes the bioactive epoxy fatty acids, preventing their conversion into less active diols . The nature of this interaction is inhibitory, with this compound acting as a potent inhibitor of sEH .
Cellular Effects
This compound has been shown to influence cell function, particularly in brown adipose tissue (BAT). It promotes brown adipogenesis and reduces serum triglycerides in diet-induced obesity . Although it does not change body weight, fat pad weight, or glucose and insulin tolerance, this compound increases protein expression of genes important for lipid metabolism in BAT .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to soluble epoxide hydrolase and inhibiting its activity. This prevents the conversion of bioactive epoxy fatty acids into less active diols, thereby stabilizing the EpFAs .
Dosage Effects in Animal Models
It has been used in studies involving diet-induced obesity in mice .
Metabolic Pathways
This compound is involved in the metabolic pathway of epoxy fatty acids. By inhibiting soluble epoxide hydrolase, it prevents the conversion of these bioactive compounds into less active diols .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido trans-4-[4-(3-Trifluorometoxifenil)-ureido]-ciclohexiloxi-benzoico implica múltiples pasosLas condiciones de reacción típicamente implican el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para el ácido trans-4-[4-(3-Trifluorometoxifenil)-ureido]-ciclohexiloxi-benzoico no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza, así como la implementación de técnicas de purificación como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido trans-4-[4-(3-Trifluorometoxifenil)-ureido]-ciclohexiloxi-benzoico principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos como la urea y los grupos trifluorometoxilo. También puede participar en enlaces de hidrógeno y otras interacciones no covalentes .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran el ácido trans-4-[4-(3-Trifluorometoxifenil)-ureido]-ciclohexiloxi-benzoico incluyen disolventes orgánicos como DMSO, catalizadores y bases para facilitar las reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas moderadas y niveles de pH controlados .
Productos principales: Los productos principales formados a partir de las reacciones del ácido trans-4-[4-(3-Trifluorometoxifenil)-ureido]-ciclohexiloxi-benzoico dependen de los reactivos y condiciones específicas utilizados. el enfoque principal es mantener la integridad de la urea y los grupos trifluorometoxilo mientras se introducen nuevos grupos funcionales o se modifican los existentes .
Comparación Con Compuestos Similares
El ácido trans-4-[4-(3-Trifluorometoxifenil)-ureido]-ciclohexiloxi-benzoico se compara con otros inhibidores de la hidrolasa de epóxidos soluble como:
- Triclocarbán (TCC)
- 1-Trifluorometoxifenil-3-(1-propionilpiperidin-4-il) urea (TPPU)
- 1,3-Bis(4-metoxibencil) urea (MMU)
Singularidad: El ácido trans-4-[4-(3-Trifluorometoxifenil)-ureido]-ciclohexiloxi-benzoico es único debido a su potente actividad inhibitoria y características estructurales específicas, como el grupo trifluorometoxilo, que contribuyen a su alta afinidad de unión y selectividad para la hidrolasa de epóxidos soluble .
Actividad Biológica
t-TUCB (trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy-benzoic acid) is a potent inhibitor of soluble epoxide hydrolase (sEH), with significant implications for various biological activities, particularly in cardiovascular health and metabolic processes. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound primarily functions as an sEH inhibitor , exhibiting an IC50 value of 0.9 nM . This inhibition enhances the phosphorylation of endothelial nitric oxide synthase (eNOS) and promotes nitric oxide (NO) release, leading to various physiological effects including anti-inflammatory and antinociceptive properties .
Key Biological Activities
- Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory properties by suppressing the activation of hepatic stellate cells (HSCs) and reducing hepatic fibrosis through the inhibition of the NF-κB/IκBα signaling pathway .
- Cardioprotective Effects : Research has shown that this compound offers cardioprotective benefits in models of myocardial injury. It reduces myocardial infarct size and improves cardiac function following ischemic events .
- Metabolic Regulation : this compound promotes brown adipogenesis, enhancing mitochondrial activity and lipid metabolism genes in adipose tissues. This effect is particularly relevant in obesity models, where it lowers serum triglycerides without significantly altering body weight or glucose metabolism .
Cardioprotective Activity
A study involving male Wistar rats evaluated the cardioprotective effects of this compound administered at varying doses (3, 10, and 30 mg/kg). The results indicated significant improvements in cardiac parameters post-isoproterenol (ISO) administration:
Groups | QTc interval (s) | ST height (mV) | CK-MB (IU/L) | LDH (U/L) |
---|---|---|---|---|
Normal | 0.147±0.015 | 0.036±0.032 | 76.14±13.38 | 699.2±55.8 |
Control | 0.206±0.008 * | −0.157±0.032 * | 163.90±15.50 * | 1612.1±215.7 * |
This compound (3 mg/kg) | 0.191±0.009 † | 0.015±0.002 † | 116.70±17.68 | 1318.2±179.6 |
This compound (10 mg/kg) | 0.164±0.006 † | 0.050±0.021 † | 96.29±12.11 † | 874.4±97.8 † |
This compound (30 mg/kg) | 0.163±0.010 † | −0.013±0.021 † | 98.71±14.07 † | 968.6±144.3 † |
*Values represent mean ± SEM; n=6 per group; *p < 0.05 vs Normal.
Effects on Lipid Metabolism
Another study assessed the impact of this compound on lipid metabolism in diet-induced obese mice:
Groups | Serum Triglycerides (mg/dL) |
---|---|
Control | High |
This compound | Significantly reduced |
This indicates that this compound effectively lowers serum triglycerides, suggesting its potential role in managing metabolic disorders .
Propiedades
IUPAC Name |
4-[4-[[4-(trifluoromethoxy)phenyl]carbamoylamino]cyclohexyl]oxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O5/c22-21(23,24)31-18-11-5-15(6-12-18)26-20(29)25-14-3-9-17(10-4-14)30-16-7-1-13(2-8-16)19(27)28/h1-2,5-8,11-12,14,17H,3-4,9-10H2,(H,27,28)(H2,25,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVFKCZZXOGEMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.